molecular formula C7H9N3O4 B2387595 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 956396-51-3

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2387595
CAS No.: 956396-51-3
M. Wt: 199.166
InChI Key: VLLXANRZXYDRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS 956396-51-3) is a high-purity pyrazole derivative designed for research and development applications, particularly in medicinal chemistry. This compound features a nitro-substituted pyrazole core linked to a propanoic acid chain, making it a valuable building block for the synthesis of more complex molecules, such as hydrazides . Its primary research value lies in the exploration of novel antimicrobial agents. Scientific studies have demonstrated that structurally related 3-methylpyrazole derivatives exhibit significant biological activity . Specifically, such compounds have shown potent efficacy against challenging bacterial strains like Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger . The mechanism of action for these related compounds is suggested to involve targeting essential bacterial and fungal enzymes, such as dihydrofolate reductase (DHFR) from Staphylococcus aureus and N-myristoyl transferase (NMT) from Candida albicans . This makes this compound a promising scaffold for researchers designing and synthesizing new compounds to combat drug-resistant pathogens. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-methyl-4-nitropyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-5-6(10(13)14)4-9(8-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLXANRZXYDRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Routes

Pyrazole Core Formation

The synthesis begins with constructing the 3-methylpyrazole backbone. A widely cited approach involves cyclocondensation of 2,5-pentanedione with hydrazine hydrate under acidic conditions to yield 3,5-dimethylpyrazole. Subsequent nitration introduces the nitro group at the 4-position:

Nitration Protocol :

  • Reagents : Fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄, 98%) as a catalyst.
  • Conditions : Dropwise addition of HNO₃ to 3,5-dimethylpyrazole in H₂SO₄ at 0–5°C, followed by gradual warming to 30°C over 12 hours.
  • Yield : 83–88% of 3-methyl-4-nitropyrazole.

Regioselectivity challenges arise due to competing 5-nitration; excess H₂SO₄ suppresses byproduct formation by enhancing electrophilic attack at the 4-position.

Propanoic Acid Side Chain Installation

Alkylation of 3-methyl-4-nitropyrazole with methyl acrylate or acrylic acid derivatives forms the propanoic acid moiety. Two principal methods dominate:

Mitsunobu Alkylation
  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and THF solvent.
  • Conditions : Reaction at 0–5°C for 12–15 hours, followed by purification via column chromatography (ethyl acetate/hexane, 1:4).
  • Yield : 85–90% of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate.
  • Hydrolysis : Saponification with NaOH (2M) in ethanol/water (1:1) at 60°C for 6 hours yields the free acid (95% conversion).
Base-Mediated Alkylation
  • Reagents : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
  • Conditions : Heating at 80–100°C for 8–12 hours.
  • Yield : 70–75% of the ester intermediate, with lower regioselectivity compared to Mitsunobu conditions.

Modern Catalytic Approaches

Continuous Flow Nitration

Industrial-scale production employs continuous flow reactors to enhance safety and efficiency:

  • Reactor Setup : Teflon-coated microchannels with temperature control (5–10°C).
  • Residence Time : 2–3 minutes.
  • Advantages : 95% conversion with minimized decomposition.

Palladium-Catalyzed Cross-Coupling

Recent patents describe coupling 3-methyl-4-nitropyrazole with propargyl bromide, followed by oxidative cleavage to install the carboxylic acid:

  • Catalyst : Pd/C (5 wt%) under H₂ (4–5 bar).
  • Yield : 88% of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid after oxidation with KMnO₄.

Industrial-Scale Optimization

Purification Strategies

  • Recrystallization : Using 2-propanol/water (3:1) removes unreacted starting materials (purity >98%).
  • Chromatography : Gradient elution (ethyl acetate → methanol) on silica gel for lab-scale batches.

Byproduct Management

  • Nitro Reduction Byproducts : Catalytic hydrogenation side products (e.g., amine derivatives) are minimized using H₂O₂ quenching.
  • Thermal Stability : Nitro groups necessitate storage at –20°C under inert gas to prevent decomposition.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Mitsunobu Alkylation 85–90 95–98 Moderate High regioselectivity
Base-Mediated 70–75 90–92 High Low cost
Continuous Flow 95 99 Industrial Safety and efficiency
Palladium Catalysis 88 97 Moderate Versatility in side-chain functionalization

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C). Oxidation reactions may involve the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The pyrazole ring structure also allows for binding to specific enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Structural Variations in Pyrazole-Based Propanoic Acid Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Pyrazole Substituents Propanoic Acid Modifications Key Properties/Activities References
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid C7H9N3O4 3-methyl, 4-nitro Free carboxylic acid Potential for salt formation, reactivity via nitro group
Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate C8H11N3O4 3-methyl, 4-nitro Methyl ester Enhanced lipophilicity, reduced acidity
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid C7H10N2O2 1-methyl, 4-H Free carboxylic acid Simpler substituent profile, no nitro group
3-[4-(3,5-Dimethyl-pyrazol-1-yl)phenyl]propanoic acid C14H16N2O2 3,5-dimethyl on pyrazole; phenyl linker Free carboxylic acid Extended aromatic system, potential for π-π interactions
3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid C13H14N2O3 3-methyl, 5-hydroxy, 1-phenyl Free carboxylic acid Hydroxy group introduces H-bonding capability
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)... C22H15N3F2O3S2 3,5-difluorophenyl, thiazolidinone Free carboxylic acid Anticancer/antimicrobial potential (hypothesized)

Key Differences and Implications

Substituent Effects :

  • The nitro group in the target compound confers strong electron-withdrawing effects, enhancing electrophilic reactivity compared to analogues with methyl (e.g., ) or hydroxy groups (e.g., ). This may influence interactions with biological targets or catalytic processes.
  • Methyl ester derivatives (e.g., ) exhibit reduced acidity and increased membrane permeability compared to free carboxylic acids, making them more suitable for prodrug strategies.

Biological Activity :

  • While direct biological data for the target compound is absent in the provided evidence, structurally related compounds demonstrate diverse activities. For example:
  • Chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 in ) show selective antimicrobial activity against E. coli and S. aureus.
  • Thiazolidinone-pyrazole hybrids (e.g., ) are investigated for anticancer applications due to their heterocyclic frameworks.

Synthetic Utility: The nitro group in the target compound allows for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution, which is absent in analogues like 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid . Pyrazole-propanoic acid esters (e.g., ) serve as intermediates in synthesizing more complex molecules, as seen in the preparation of pyrazolo[1,5-a]pyrimidines via condensation reactions .

Biological Activity

3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, with the CAS number 956396-51-3, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and other pharmacological effects.

  • Molecular Formula : C₇H₉N₃O₄
  • Molecular Weight : 199.16 g/mol
  • Structure : The compound features a pyrazole ring substituted with a nitro group and a propanoic acid moiety.

Antibacterial Activity

Several studies have investigated the antibacterial properties of pyrazole derivatives, including this compound.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against various strains of bacteria, with MIC values reported between 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

The antifungal potential of this compound has also been explored. It showed promising results against common fungal strains.

Key Findings :

  • Effective against Candida albicans and Fusarium oxysporum, with varying MIC values that suggest moderate to high antifungal activity .
Fungal StrainMIC (mg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

The mechanism by which this compound exerts its biological effects may involve interference with bacterial cell wall synthesis or disruption of fungal cell membranes, although specific pathways remain to be fully elucidated.

Study on Antimicrobial Properties

In a recent study, researchers synthesized various pyrazole derivatives, including our compound of interest, and tested their antimicrobial efficacy. The results indicated that the presence of the nitro group significantly enhanced the antibacterial properties compared to similar compounds without this substitution .

Comparative Analysis with Other Pyrazole Derivatives

Another comparative analysis highlighted that derivatives with additional functional groups exhibited varied activity levels. For instance, compounds with halogen substitutions showed increased potency against both bacterial and fungal strains .

Q & A

Q. What are the optimal synthetic routes for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Key steps include:
  • Nitration : Introducing the nitro group at the 4-position of the pyrazole ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
  • Propanoic Acid Coupling : Alkylation or nucleophilic substitution to attach the propanoic acid moiety. Solvent choice (e.g., DMF or THF) and base selection (e.g., K₂CO₃) critically affect regioselectivity .
    Data Table :
StepReagents/ConditionsYield RangeKey Challenges
NitrationHNO₃/H₂SO₄, 0–5°C60–75%Over-nitration side reactions
AlkylationK₂CO₃/THF, 60°C45–65%Competing O- vs. N-alkylation

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR : Look for characteristic peaks:
  • Nitro group ( ~1520 cm⁻¹ and ~1350 cm⁻¹, asymmetric/symmetric NO₂ stretching) .
  • Carboxylic acid ( ~1700 cm⁻¹, C=O stretch; broad O-H stretch ~2500–3000 cm⁻¹) .
  • ¹H NMR : Key signals include:
  • Pyrazole H-5 proton (δ 8.2–8.4 ppm, singlet) .
  • Propanoic acid CH₂ groups (δ 2.5–3.0 ppm, multiplet) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during pyrazole functionalization?

  • Methodological Answer :
  • Directing Groups : Use temporary protecting groups (e.g., Boc) to block undesired positions during nitration .
  • Metal Catalysis : Pd-mediated cross-coupling for precise C–H activation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nitro-group orientation via dipole interactions .
    Data Contradiction Analysis :
    Conflicting reports on nitro-group orientation in XRD vs. computational models may arise from crystal packing effects. Validate via combined XRD/DFT studies .

Q. How does the nitro group influence the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer :
  • In Vitro Testing : Screen against target enzymes (e.g., COX-2 or kinases) using fluorescence-based assays. Compare IC₅₀ values with non-nitro analogs .
  • Mechanistic Insight : Nitro groups enhance electrophilicity, facilitating covalent binding to catalytic cysteine residues. Confirm via LC-MS detection of enzyme-adducts .
    Data Table :
Enzyme TargetIC₅₀ (µM)Nitro Analog IC₅₀ (µM)Selectivity Index
COX-20.85.26.5
EGFR Kinase1.4>10>7.1

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolic Stability : Test compound stability in assay media (e.g., LC-MS monitoring) to rule out false negatives .
  • Data Harmonization : Use meta-analysis tools to reconcile conflicting results, accounting for assay sensitivity thresholds .

Experimental Design & Validation

Q. What in silico tools predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins. Prioritize poses with nitro-group proximity to nucleophilic residues .
  • ADMET Prediction : SwissADME or ProTox-II to estimate permeability, toxicity, and metabolic pathways .

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer :
  • pH-Varied Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hrs .
  • Light/Oxygen Sensitivity : Conduct studies in amber vials with N₂ purging to assess photolytic/oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.